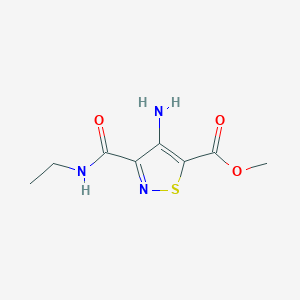![molecular formula C17H21Cl4N3 B2969341 4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline dihydrochloride CAS No. 1431964-90-7](/img/structure/B2969341.png)
4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline dihydrochloride” is an organic compound . It is an important organic intermediate that can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “this compound” is C17H19Cl2N3 . Its average mass is 336.259 Da and its monoisotopic mass is 335.095612 Da .Physical and Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 493.9±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It has an enthalpy of vaporization of 76.1±3.0 kJ/mol and a flash point of 252.5±28.7 °C . The compound has a molar refractivity of 93.2±0.3 cm3, a polar surface area of 33 Å2, and a molar volume of 257.2±3.0 cm3 .Applications De Recherche Scientifique
Hypoxic-Cytotoxic Agents
A study explored the synthesis and biological activities of new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, presenting new piperazine and aniline lateral chains. These compounds, including piperazine derivatives, have shown promising results in vitro, indicating their potential as hypoxic-cytotoxic agents (Ortega et al., 2000).
Antihypertensive Activity
Research on 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones demonstrated their evaluation for antihypertensive activity, showcasing the potential for 4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline derivatives to act through central and peripheral mechanisms (Clark et al., 1983).
Antimicrobial Activities
A study on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, including piperazine components, found that these compounds exhibited good to moderate activities against various microorganisms, underscoring the versatility of piperazine derivatives in antimicrobial research (Bektaş et al., 2007).
Antihypertensive Agents
Research into the synthesis and characterization of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, aimed at creating dual antihypertensive agents, highlights the application of piperazine derivatives in medicinal chemistry (Marvanová et al., 2016).
Chemical Synthesis
A study on the synthesis of novel 1-(4-aminophenyl)-4-(4-methoxyphenyl) piperazine derivatives emphasizes the role of 4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline in the creation of new chemical entities for potential pharmacological applications (Yang Qi-don, 2015).
Mécanisme D'action
Target of Action
It is mentioned that this compound can be used in the agrochemical, pharmaceutical, and dyestuff fields . This suggests that the compound may interact with a variety of targets depending on its specific application.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline dihydrochloride. For instance, it is noted that the compound is reactive with oxidizing agents and should be kept at room temperature . These factors could potentially affect the compound’s stability and its interaction with its targets.
Propriétés
IUPAC Name |
4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3.2ClH/c18-14-2-1-13(17(19)11-14)12-21-7-9-22(10-8-21)16-5-3-15(20)4-6-16;;/h1-6,11H,7-10,12,20H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOMOZVNPHQWDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl4N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclopentyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2969258.png)




![N-cycloheptyl-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide](/img/structure/B2969269.png)
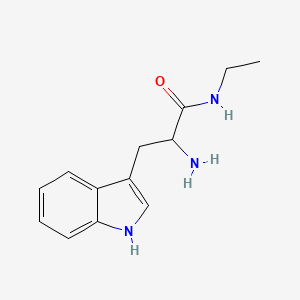
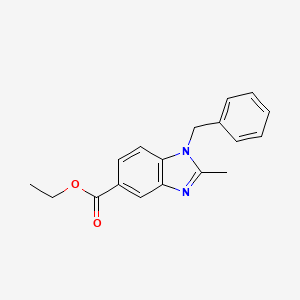
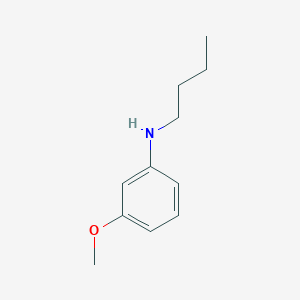
![1-(2-methoxyphenyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2969274.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2969276.png)
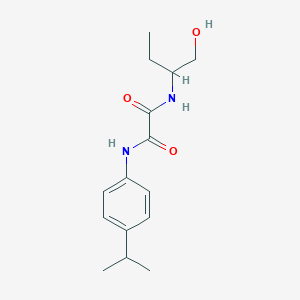
![5-(4-nitrobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2969280.png)
